![molecular formula C18H17NO2 B5488017 2-methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one](/img/structure/B5488017.png)
2-methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one is a heterocyclic compound with a quinoline backbone. This compound is known for its unique structure, which includes a quinoline ring substituted with a methyl group and a 3-oxobutyl group. It has a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids. For instance, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions . Alternatively, the reaction can be catalyzed by FeCl3 in toluene at 110°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
化学反应分析
Types of Reactions
2-Methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents used.
科学研究应用
2-Methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. This binding can inhibit or activate these targets, leading to various physiological effects .
相似化合物的比较
Similar Compounds
- 4-Methyl-3-(3-oxobutyl)-2(1H)-quinolinone
- 2-Methyl-3-(1H-pyrazol-3-yl)quinoline
- 4-(4-Hydroxy-2-methylquinolin-3-yl)butan-2-one
Uniqueness
2-Methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties
属性
IUPAC Name |
2-methyl-3-(3-oxobutyl)-1H-benzo[h]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-11(20)7-9-14-12(2)19-17-15-6-4-3-5-13(15)8-10-16(17)18(14)21/h3-6,8,10H,7,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIQFHUFBSUGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C3=CC=CC=C3C=C2)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-benzylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B5487934.png)
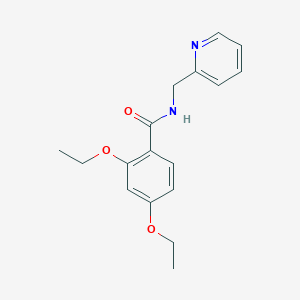
![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one](/img/structure/B5487950.png)
![7-methyl-2-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5487958.png)
![8-(4-methoxybenzoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5487960.png)
![N'-[(2,2-dimethylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5487968.png)
![N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5487969.png)
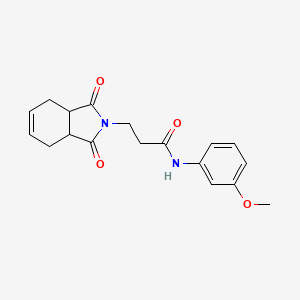
![{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}acetic acid](/img/structure/B5487977.png)
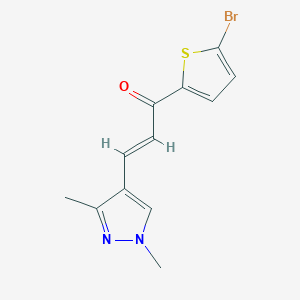
![ethyl 1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5487983.png)
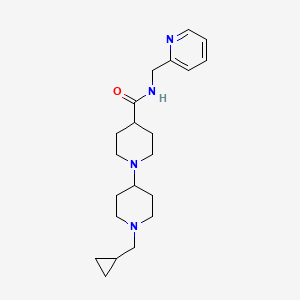
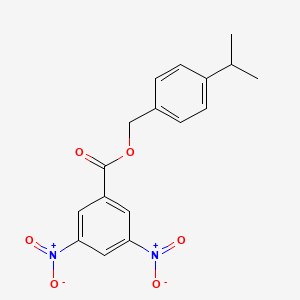
![[4-(Ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-[2-(4-methylphenoxy)ethyl]cyanamide](/img/structure/B5488010.png)
